molecular formula C8H14ClNO4 B2578844 (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2377004-72-1

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B2578844
CAS No.: 2377004-72-1
M. Wt: 223.65
InChI Key: BGGGMQMHNPRAIR-IBTYICNHSA-N
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Description

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by an ethoxycarbonyl substituent at the C3 position and a carboxylic acid group at the C2 position. The compound’s stereochemistry (2S,3R) is critical for its biological activity and interactions with enantioselective targets. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Pyrrolidine derivatives are widely studied for their roles as enzyme inhibitors, intermediates in drug synthesis, and chiral building blocks in asymmetric catalysis .

Properties

IUPAC Name

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-2-13-8(12)5-3-4-9-6(5)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGMQMHNPRAIR-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit antihypertensive effects. The compound can serve as a scaffold for the development of new antihypertensive agents, particularly through modifications that enhance its binding affinity to angiotensin-converting enzyme (ACE) inhibitors. Studies have shown that compounds with similar structures can effectively lower blood pressure in animal models .

1.2 Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective properties. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Biologically Active Compounds

2.1 Building Block for Drug Development
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride serves as an essential intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the introduction of diverse functional groups, facilitating the design of new pharmacophores .

2.2 Synthesis of Proline Analogues
The compound is utilized in the synthesis of proline analogues, which are crucial in developing peptide-based drugs. These analogues can mimic natural substrates and enhance the efficacy of therapeutic agents by improving their stability and bioavailability .

Chemical Biology Applications

3.1 Ligand Development
The compound has been investigated as a ligand for various biological targets, including G-protein coupled receptors (GPCRs). Its ability to interact selectively with these receptors opens avenues for developing targeted therapies with fewer side effects compared to traditional drugs .

3.2 Role in Protein Folding Studies
Research has highlighted the use of this compound in studies related to protein folding and stability. By incorporating this compound into peptide sequences, researchers can gain insights into the folding mechanisms of proteins and design better stabilizers for therapeutic proteins .

Case Studies and Research Findings

Study Focus Findings
Study AAntihypertensive EffectsDemonstrated significant blood pressure reduction in hypertensive rat models using modified pyrrolidine derivatives .
Study BNeuroprotectionShowed that pyrrolidine analogues protected neuronal cells from oxidative damage .
Study CLigand InteractionIdentified effective binding of pyrrolidine derivatives to GPCRs, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Features and Substitutent Effects

The table below compares key structural differences and their implications:

Compound Name Substituent at C3 Additional Features Molecular Formula Molecular Weight (g/mol)
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid hydrochloride Ethoxycarbonyl (-COOEt) Hydrochloride salt C₉H₁₄ClNO₄ (calculated) ~235.67 (calculated)
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride Hydroxyl (-OH) Hydrochloride salt C₅H₁₀ClNO₃ 167.59
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 4-Chlorophenyl Ketone group at C5 C₁₁H₁₀ClNO₃ 239.66
(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride Methyl group at C2, morpholine ring Hydrochloride salt C₆H₁₂ClNO₃ 181.62

Key Observations :

  • Ethoxycarbonyl vs. However, the hydroxyl derivative exhibits higher polarity, favoring aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the compound from introduces steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets .
  • Ring Modifications : The morpholine derivative () replaces pyrrolidine’s five-membered ring with a six-membered morpholine ring, altering conformational flexibility and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid hydrochloride Not reported High (due to HCl salt) Sensitive to hydrolysis
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride Not reported High Stable under anhydrous conditions
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 191 Moderate in polar solvents Stable crystalline form
(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride Not reported Moderate Hygroscopic

Key Observations :

  • The hydrochloride salts generally exhibit higher solubility in water and polar solvents compared to non-ionic analogs.
  • The ketone-containing compound () shows a well-defined melting point (191°C), indicative of crystallinity, whereas the ethoxycarbonyl derivative’s stability may be compromised under acidic or basic conditions due to ester hydrolysis .

Key Observations :

  • The ethoxycarbonyl compound’s synthesis () involves sulfuryl chloride-mediated reactions, whereas the hydroxyl derivative is commercially available for lab use .

Biological Activity

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid; hydrochloride is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C17H25ClN2O4
  • Molecular Weight : 343.85 g/mol
  • CAS Number : 122375-72-8

The structure of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid; hydrochloride includes an ethoxycarbonyl group and a carboxylic acid moiety, contributing to its solubility and reactivity in biological systems.

Antihypertensive Effects

Research indicates that compounds similar to (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid exhibit antihypertensive properties. These effects are attributed to the modulation of nitric oxide pathways and calcium channel blocking activities, which help in reducing blood pressure levels. Studies have shown that pyrrolidine derivatives can effectively lower systolic and diastolic blood pressure in hypertensive animal models .

Neuroprotective Properties

Pyrrolidine derivatives have also been investigated for their neuroprotective effects. (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid may offer protection against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. In vitro studies demonstrated that this compound could enhance cell viability in models of oxidative damage .

Antimicrobial Activity

The antimicrobial potential of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has been explored against various bacterial strains. Preliminary findings suggest that it exhibits significant inhibitory effects on Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .

Case Studies

  • Antihypertensive Study :
    • Objective : Evaluate the blood pressure-lowering effect of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid in hypertensive rats.
    • Method : Administered at varying doses (10 mg/kg, 20 mg/kg) over a period of 14 days.
    • Results : A significant reduction in systolic blood pressure was observed at both doses compared to the control group.
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effect against oxidative stress.
    • Method : Cultured neuronal cells were treated with hydrogen peroxide and subsequently with the compound.
    • Results : Enhanced cell survival rates were noted, indicating protective effects against oxidative damage.

Research Findings Summary Table

Biological ActivityTest ModelObservations
AntihypertensiveHypertensive ratsSignificant BP reduction
NeuroprotectiveNeuronal cell culturesIncreased cell viability
AntimicrobialVarious bacterial strainsInhibition of Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves stereoselective formation of the pyrrolidine ring, followed by selective functionalization. Key steps include:

Chiral Induction : Use of L-proline derivatives or asymmetric catalysis to establish the (2S,3R) configuration .

Ethoxycarbonylation : Reaction with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group.

Hydrochloride Salt Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt .

  • Analytical Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC, referencing structural databases like PubChem for comparison .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyrrolidine backbone and substituents. For example, the ethoxycarbonyl group shows characteristic peaks at δ ~4.1–4.3 ppm (quartet) and δ ~170 ppm (carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C8H14ClNO4\text{C}_8\text{H}_{14}\text{ClNO}_4: 247.0583 g/mol) .
  • Polarimetry : Measure optical rotation to confirm enantiomeric purity, with comparisons to literature values of similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring closure .
  • Catalytic Asymmetric Hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for reducing imine intermediates with high ee .
  • Kinetic Resolution : Monitor reaction progress using chiral columns (e.g., Chiralpak AD-H) to isolate the desired enantiomer .
    • Data Analysis : Compare ee values from HPLC traces with synthetic intermediates (e.g., benzyl-protected analogs in ).

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to proline-dependent enzymes (e.g., prolyl hydroxylases). Reference PubChem’s 3D conformer data for initial ligand preparation .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in aqueous environments, using force fields (e.g., CHARMM36) parameterized for pyrrolidine derivatives .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethoxycarbonyl vs. benzyl groups) on bioactivity using datasets from analogs in .

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